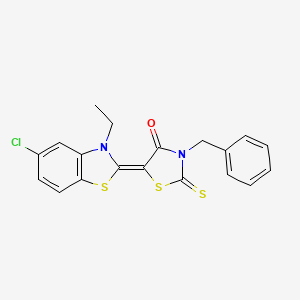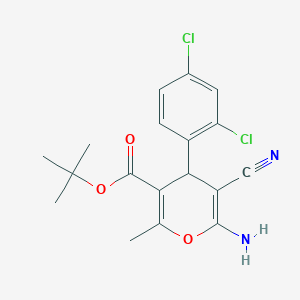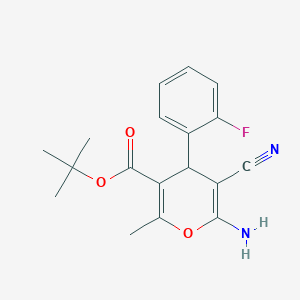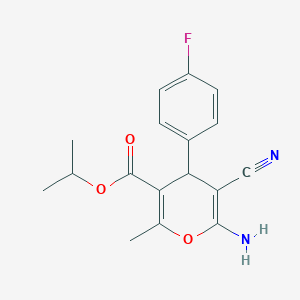
tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other disorders related to B-cell function.
Mechanism of Action
Tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. The inhibition of BTK by this compound also leads to the downregulation of key anti-apoptotic proteins, such as MCL-1, and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family, such as Tec and Itk. This selectivity profile reduces the risk of off-target effects and toxicity associated with non-specific kinase inhibitors. This compound has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system, suggesting its potential for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate as a research tool include its high potency and selectivity for BTK, its ability to penetrate the blood-brain barrier, and its potential for combination therapy with other anti-cancer agents. The limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
For research on tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Other potential applications of this compound include the treatment of neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, which are associated with B-cell dysfunction. The development of novel formulations and delivery systems for this compound may also enhance its therapeutic potential and overcome its limitations in aqueous solubility.
Scientific Research Applications
Tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, resulting in the suppression of B-cell receptor signaling, cell proliferation, and survival. This compound has also shown synergistic effects with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of CLL and MCL.
Properties
IUPAC Name |
tert-butyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-10-14(17(22)24-18(2,3)4)15(13(9-20)16(21)23-10)11-5-7-12(19)8-6-11/h5-8,15H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWNVIURAGIWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4290565.png)

![tetra-tert-butyl 2,2'-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate)](/img/structure/B4290576.png)

![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B4290588.png)
![diethyl 5,5'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)](/img/structure/B4290589.png)
![ethyl 2-(4-cyanobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290595.png)
![2-chloro-5-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290601.png)
![2-chloro-5-[4-(2,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290607.png)
![3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone]](/img/structure/B4290615.png)




